molecular formula C18H24N2O3S B2958175 (E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1798414-61-5

(E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No. B2958175
CAS RN: 1798414-61-5
M. Wt: 348.46
InChI Key: GEJSAOPDLRHPQR-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

One study focuses on the synthesis and molecular structure of a closely related compound, demonstrating the utility of such molecules in understanding hydrogen bonding and molecular interactions. This research highlights the compound's crystallization in a specific space group, with molecules forming H-bonded dimers stabilized by C-H...π and C-H...O interactions (Khan et al., 2013).

Reactivity and Synthetic Applications

Another study discusses the preparation and reactivity of piperidine derivatives, underlying their importance as synthetic intermediates in the synthesis of natural products and compounds with pharmacological interests. This research provides insights into the synthetic versatility and application of piperidine-based compounds in creating complex molecules (Ibenmoussa et al., 1998).

Inhibitory Properties and Pharmacological Potential

Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives, including compounds structurally similar to "(E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate", revealed their inhibitory properties against soluble epoxide hydrolase. This suggests potential therapeutic applications and emphasizes the compound's relevance in drug discovery (Thalji et al., 2013).

Chemical Activation and Reaction Studies

The chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products have been studied, indicating the compound's role in understanding complex chemical reactions and interactions. This research can contribute to food chemistry and the study of reaction mechanisms (Nikolov & Yaylayan, 2010).

properties

IUPAC Name

methyl 4-[[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-23-18(22)20-11-9-15(10-12-20)13-19-17(21)8-5-14-3-6-16(24-2)7-4-14/h3-8,15H,9-13H2,1-2H3,(H,19,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJSAOPDLRHPQR-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.